molecular formula C18H22N2O4S B6044447 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide

4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide

Cat. No.: B6044447
M. Wt: 362.4 g/mol
InChI Key: ATLRREMEUHNWHO-UYRXBGFRSA-N
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Description

4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide, also known as BHBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBM is a hydrazide derivative of sulfonamide and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress and damage. Additionally, this compound can induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is its low toxicity, which makes it a safe compound to use in lab experiments. This compound is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its antioxidant properties. Additionally, more studies are needed to investigate the anticancer activity of this compound and its potential use in cancer therapy.

Synthesis Methods

4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can be synthesized by the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-butylbenzenesulfonyl hydrazide in the presence of a catalyst. The reaction occurs in a solvent, such as ethanol or methanol, at room temperature. The resulting product is a yellow crystalline powder that is purified by recrystallization.

Scientific Research Applications

4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, this compound has been studied for its anticancer activity, as it can induce apoptosis in cancer cells.

Properties

IUPAC Name

4-butyl-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-4-6-14-9-11-16(12-10-14)25(22,23)20-19-13-15-7-5-8-17(24-2)18(15)21/h5,7-13,20-21H,3-4,6H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLRREMEUHNWHO-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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